molecular formula C36H28N4 B13787464 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2-methylphenyl)-3,6-dimethyl-9H-carbazole CAS No. 2061376-83-6

9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2-methylphenyl)-3,6-dimethyl-9H-carbazole

Cat. No.: B13787464
CAS No.: 2061376-83-6
M. Wt: 516.6 g/mol
InChI Key: XGSZTASBPZRHTF-UHFFFAOYSA-N
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Description

9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2-methylphenyl)-3,6-dimethyl-9H-carbazole is a complex organic compound that belongs to the class of carbazole derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with diphenyl groups and a carbazole moiety. It is primarily used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2-methylphenyl)-3,6-dimethyl-9H-carbazole typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with diphenylamine under controlled conditions.

    Substitution Reaction: The triazine core is then subjected to a substitution reaction with 2-methylphenylboronic acid in the presence of a palladium catalyst to introduce the 2-methylphenyl group.

    Coupling with Carbazole: The final step involves coupling the substituted triazine with 3,6-dimethylcarbazole using a Suzuki coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

Compound A undergoes oxidation primarily at the carbazole moiety, forming carbazole-quinone derivatives. This reactivity is critical in optoelectronic applications, where oxidative stability impacts device longevity.

Reagent Conditions Product Key Findings
KMnO₄Acidic or neutral aqueousCarbazole-quinone derivativesOxidation occurs at the C3 and C6 positions of the carbazole ring .
CrO₃Organic solvents (e.g., DCM)Partially oxidized intermediatesLimited selectivity due to steric hindrance from methyl groups .

Reduction Reactions

The triazine ring in Compound A is susceptible to reduction, forming partially saturated triazine derivatives. These reactions modulate electron-accepting properties.

Reagent Conditions Product Key Findings
LiAlH₄Dry ether, 0°C → RT1,2,3-Trihydrotriazine derivativesReduction enhances electron-donating capacity but reduces thermal stability .
NaBH₄Methanol, RTPartial reduction intermediatesLower reactivity compared to LiAlH₄ due to milder conditions.

Substitution Reactions

Substitution reactions occur at the triazine and carbazole rings, enabling functionalization for tailored optoelectronic properties.

Electrophilic Aromatic Substitution (EAS)

The carbazole moiety undergoes bromination or nitration at the C2 and C7 positions, though methyl groups at C3 and C6 reduce reactivity .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) are widely used:

Reaction Type Catalyst Substrate Application
Suzuki CouplingPd(PPh₃)₄, K₂CO₃Aryl boronic acidsIntroduces phenyl or heteroaryl groups to triazine .
Ullmann CouplingCuI, 1,10-phenanthrolineAryl halidesForms C–N bonds for dendrimer synthesis .

Photophysical Reactions

Compound A exhibits thermally activated delayed fluorescence (TADF) due to its small singlet-triplet energy gap (ΔEₛₜ ≈ 0.15 eV) . Key photophysical parameters:

Property Value Measurement Method
HOMO Energy-5.23 eVCyclic voltammetry
LUMO Energy-1.93 eVDFT calculations
PLQY (Photoluminescence Quantum Yield)82%Integrating sphere
Emission λₘₐₓ435 nm (in toluene)Spectrofluorometry

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 320°C, with decomposition pathways involving:

  • Cleavage of methyl groups (320–400°C).

  • Fragmentation of the triazine ring (>400°C) .

Electrochemical Reactions

In OLED applications, Compound A participates in electron transport via the following redox processes:

  • Oxidation: Occurs at the carbazole unit (Eₐₓ = +1.2 V vs. Fc/Fc⁺) .

  • Reduction: Localized on the triazine core (Eᵣₑd = -1.8 V vs. Fc/Fc⁺) .

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

One of the primary applications of this compound is in the field of organic light emitting diodes (OLEDs) . The presence of the triazine moiety enhances the thermal stability and photoluminescence efficiency of OLED materials. Studies have demonstrated that derivatives of carbazole compounds, including this one, exhibit significant promise as blue light emitters in OLED technology.

Photophysical Properties

The compound shows strong photoluminescence with absorption peaks typically around 262 nm and 356 nm in dichloromethane (DCM), with fluorescence emission at approximately 467 nm . The high quantum yield and favorable energy levels make it suitable for use as an emitter in OLEDs.

Device Performance

Research indicates that OLEDs fabricated with this compound can achieve high external quantum efficiencies (EQE), making them competitive with traditional inorganic light sources. For instance, modifications to the molecular structure have been shown to improve device performance significantly .

Thermally Activated Delayed Fluorescence (TADF)

The compound is also being explored for its potential in thermally activated delayed fluorescence (TADF) applications. TADF materials are crucial for improving the efficiency of OLEDs by enabling the harvesting of triplet excitons.

Mechanism

The incorporation of the triazine unit allows for effective energy transfer processes that facilitate TADF. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be finely tuned through structural modifications, enhancing TADF characteristics .

Case Studies

Recent studies have shown that TADF emitters based on carbazole derivatives exhibit improved phosphorescence properties and longer lifetimes, which are essential for high-performance OLEDs . For example, devices utilizing these compounds have demonstrated lifetimes exceeding 463 ms under operational conditions.

Photonic Applications

Beyond OLEDs, this compound has potential applications in other photonic devices due to its excellent optical properties.

Laser Applications

Research indicates that compounds like this can be utilized in laser systems where efficient light emission is required. The ability to modulate excited states makes it suitable for use in solid-state lasers .

Solar Cells

The unique electronic properties also suggest potential applications in organic solar cells. The compound's ability to absorb a broad spectrum of light could enhance the efficiency of photovoltaic devices when incorporated into active layers .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions that include coupling reactions between various aromatic precursors and triazine derivatives.

Synthetic Pathways

Common methods include:

  • Bromination : Introduction of bromine atoms to facilitate subsequent coupling reactions.
  • Cross-Coupling Reactions : Utilizing palladium-catalyzed cross-coupling techniques to form carbon-carbon bonds between carbazole derivatives and triazine units .

Mechanism of Action

The mechanism of action of 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2-methylphenyl)-3,6-dimethyl-9H-carbazole in optoelectronic devices involves its ability to transport electrons efficiently. The triazine core acts as an electron-accepting unit, while the carbazole moiety serves as an electron-donating unit. This donor-acceptor interaction facilitates the efficient injection and transport of electrons, enhancing the performance of devices such as OLEDs and photovoltaic cells.

Comparison with Similar Compounds

Similar Compounds

    9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole: Similar structure but lacks the 2-methyl and 3,6-dimethyl substitutions.

    3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole: Another derivative with different substitution patterns on the carbazole moiety.

Uniqueness

The uniqueness of 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2-methylphenyl)-3,6-dimethyl-9H-carbazole lies in its specific substitution pattern, which enhances its electron-transport properties and thermal stability, making it particularly suitable for high-performance optoelectronic applications.

Properties

CAS No.

2061376-83-6

Molecular Formula

C36H28N4

Molecular Weight

516.6 g/mol

IUPAC Name

9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2-methylphenyl]-3,6-dimethylcarbazole

InChI

InChI=1S/C36H28N4/c1-23-14-17-32-29(20-23)30-21-24(2)15-18-33(30)40(32)31-19-16-28(22-25(31)3)36-38-34(26-10-6-4-7-11-26)37-35(39-36)27-12-8-5-9-13-27/h4-22H,1-3H3

InChI Key

XGSZTASBPZRHTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C)C4=C(C=C(C=C4)C5=NC(=NC(=N5)C6=CC=CC=C6)C7=CC=CC=C7)C

Origin of Product

United States

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